S-亚硝基-N-庚酰基-D,L-青霉胺

描述

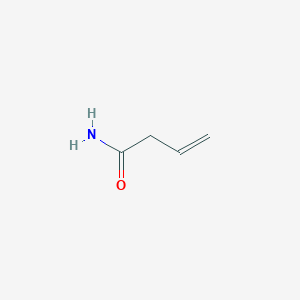

“S-Nitroso-N-heptanoyl-D,L-penicillamine” is a biochemical used for proteomics research . It is a derivative of S-Nitroso-N-acetylpenicillamine (SNAP), which is an organosulfur compound used as a model for the general class of S-nitrosothiols . These compounds have received much attention in biochemistry because nitric oxide and some organic nitroso derivatives serve as signaling molecules in living systems, especially related to vasodilation .

Synthesis Analysis

The synthesis of S-Nitroso-N-heptanoyl-D,L-penicillamine and its analogues involves linking acetylated glucosamine to S-nitroso-N-acetyl-D,L-penicillamine (SNAP) to stabilize the molecule . This process results in unusually prolonged vasodilator effects in endothelium-denuded, isolated rat femoral arteries . The synthesis process is also influenced by the length of the alkyl side-chain .Molecular Structure Analysis

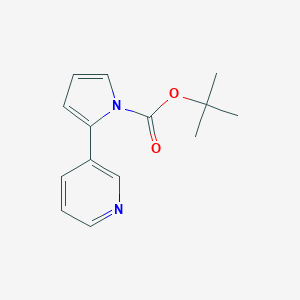

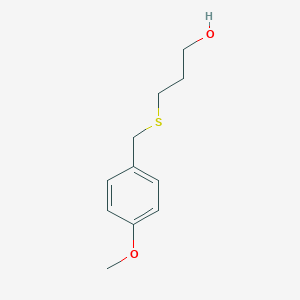

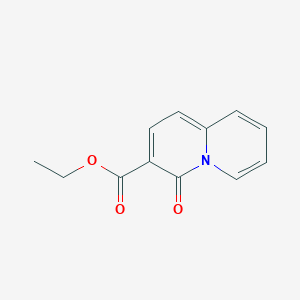

The molecular formula of S-Nitroso-N-heptanoyl-D,L-penicillamine is C12H22N2O4S, and its molecular weight is 290.38 . It is a derivative of S-Nitroso-N-acetylpenicillamine (SNAP), which has the formula ON S C(CH 3) 2 C H(N H Ac)CO 2 H .Chemical Reactions Analysis

The decomposition of S-Nitroso-N-heptanoyl-D,L-penicillamine and its analogues is accelerated by Cu (II) and cysteine . A specific Cu (I) chelator, neocuproine, slows the decomposition of these compounds . The generation of nitric oxide (NO) from these compounds has been confirmed by electrochemical detection .Physical And Chemical Properties Analysis

The physical and chemical properties of S-Nitroso-N-heptanoyl-D,L-penicillamine are influenced by the length of the alkyl side-chain . For instance, S-nitroso-N-valeryl-D,L-penicillamine (SNVP), which has a 5-carbon side-chain, was found to be the most stable analogue in solution .科学研究应用

稳定性和金属离子络合:具有 amidin 基团的 SNAP 类似物在水溶液中表现出异常的稳定性,可能是通过络合游离的铜离子,从而释放一氧化氮 (Soulère 等人,2001 年).

鸟苷酸环化酶激活:由包括 SNAP 在内的硫醇形成的 S-亚硝基硫醇是鸟苷酸环化酶的有效激活剂,这对于各种生理过程至关重要 (Ignarro 等人,1980 年).

医疗器械的安全性和有效性:新型一氧化氮供体 SNAP-cyclam 可以将一氧化氮释放到聚合物基质中,从而有可能提高医疗器械的安全性和有效性 (McCarthy 等人,2016 年).

支架相关应用:Co(2+)、Ni(2+) 和 Zn(2+) 等过渡金属离子可以从 SNAP 中生成一氧化氮,从而有可能减少支架中的血栓形成和再狭窄 (McCarthy 等人,2016 年).

构象动力学和氧化还原化学:SNAP 表现出复杂的构象动力学和氧化还原化学,这对于理解其生理效应至关重要 (Arulsamy 等人,1999 年).

分离动脉中的血管舒张:SNAP 的 N-取代类似物在大鼠股动脉内皮剥脱后表现出持续的一氧化氮介导的血管舒张,表明其潜在的治疗应用 (Megson 等人,1999 年).

SNAP-PDMS 用于控制一氧化氮释放:改性聚合物 SNAP-PDMS 允许精确控制一氧化氮释放,这在生理过程中至关重要 (Gierke 等人,2011 年).

作用机制

S-Nitroso-N-heptanoyl-D,L-penicillamine releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . It is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance . The increased lipophilicity of SNAP analogues with longer side-chains facilitates their retention by endothelium-denuded vessels; subsequent slow decomposition within the tissue generates sufficient NO to cause prolonged vasodilation .

未来方向

The future directions of S-Nitroso-N-heptanoyl-D,L-penicillamine research could involve further investigation of its potential use in creating an antimicrobial medical device surface that can reduce infection challenges . Its ability to release nitric oxide (NO) under physiological conditions and cause prolonged vasodilation makes it a potentially useful tool for targeting NO delivery to areas of endothelial damage .

属性

IUPAC Name |

2-(heptanoylamino)-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-4-5-6-7-8-9(15)13-10(11(16)17)12(2,3)19-14-18/h10H,4-8H2,1-3H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOOWOBHDQOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407871 | |

| Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Nitroso-N-heptanoyl-D,L-penicillamine | |

CAS RN |

225234-00-4 | |

| Record name | S-Nitroso-N-heptanoyl-D,L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)